molecular formula C8H9Cl2NO2S B13248464 1-(3,5-Dichlorophenyl)ethane-1-sulfonamide

1-(3,5-Dichlorophenyl)ethane-1-sulfonamide

Cat. No.: B13248464
M. Wt: 254.13 g/mol
InChI Key: WYRXOWIHTBXXBR-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S. It is characterized by the presence of a sulfonamide group attached to an ethane chain, which is further substituted with two chlorine atoms on the phenyl ring. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)ethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or alcohols replace the sulfonamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dichlorophenyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool in various assays.

    Industry: Utilized in the development of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chlorine atoms on the phenyl ring can also participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

1-(3,5-Dichlorophenyl)ethane-1-sulfonamide can be compared with other sulfonamide derivatives:

    1-(4-Chlorophenyl)ethane-1-sulfonamide: Similar structure but with only one chlorine atom, leading to different reactivity and biological activity.

    1-(3,5-Dibromophenyl)ethane-1-sulfonamide:

    1-(3,5-Difluorophenyl)ethane-1-sulfonamide: Fluorine substitution, which can significantly change the compound’s behavior due to the unique properties of fluorine.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H9Cl2NO2S

Molecular Weight

254.13 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H9Cl2NO2S/c1-5(14(11,12)13)6-2-7(9)4-8(10)3-6/h2-5H,1H3,(H2,11,12,13)

InChI Key

WYRXOWIHTBXXBR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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